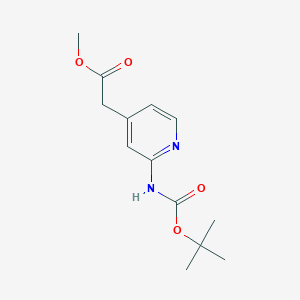

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

描述

属性

IUPAC Name |

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-9(5-6-14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYPRNAFIAJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693591 | |

| Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260890-57-0 | |

| Record name | Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of the Amino Group

- Starting material: 2-aminopyridine or a suitable amino-substituted pyridine derivative.

- Reagents: tert-Butoxycarbonyl chloride (Boc-Cl) as the protecting agent, and a base such as triethylamine (TEA) to neutralize the HCl formed.

- Solvent: Commonly dichloromethane or other organic solvents.

- Conditions: The reaction is performed under mild conditions, often at 0°C to room temperature to avoid Boc group degradation.

- Outcome: Formation of Boc-protected aminopyridine, which is stable under subsequent reaction conditions and prevents the amino group from participating in unwanted side reactions.

Ester Formation via Nucleophilic Substitution

- Starting material: Boc-protected aminopyridine.

- Reagents: Methyl bromoacetate is used to introduce the methyl acetate moiety via nucleophilic substitution.

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the pyridine ring or activate the nucleophile.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance solubility and reaction rate.

- Conditions: The reaction is typically conducted at elevated temperatures (e.g., 50–80°C) to drive the substitution.

- Outcome: Formation of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate with good selectivity.

Alternative and Advanced Synthetic Routes

Photoredox Catalysis Route: A reported method involves reacting methyl 2-(di(tert-butoxycarbonyl)amino)acrylate with 4-iodopyridine under iridium photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆) and Hantzsch ester, yielding the target compound with moderate yield (~34%) after purification. This method allows for direct coupling under mild conditions but may require optimization to improve yield and scalability.

Carbamate Formation via Chloroformate Esters: A multi-step approach involves reacting Boc-protected amino pyridine derivatives with chloroformate esters (e.g., 1-chloroethyl chloroformate) under base catalysis (DIPEA), followed by purification steps including aqueous washes and crystallization at low temperatures (-5 to 0°C). This method is more complex but can yield carbamate intermediates useful for further derivatization.

Industrial Scale Considerations

- Scale-up: Industrial synthesis follows similar steps but employs continuous flow reactors and automated systems to enhance efficiency, reproducibility, and safety.

- Purification: Recrystallization and chromatographic techniques are used to achieve high purity (>98%), essential for pharmaceutical applications.

- Solvent Recovery and Waste Minimization: Organic solvents and reagents are carefully selected and recycled to reduce environmental impact.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material(s) | Reagents & Catalysts | Conditions | Outcome/Product |

|---|---|---|---|---|---|

| 1 | Boc Protection | 2-Aminopyridine | Boc-Cl, Triethylamine | 0°C to RT, organic solvent | Boc-protected aminopyridine |

| 2 | Nucleophilic Substitution | Boc-protected aminopyridine, Methyl bromoacetate | K2CO3 (base), DMF or acetonitrile | 50–80°C, polar aprotic solvent | This compound |

| Alt.1 | Photoredox Catalysis | Methyl 2-(di-Boc amino)acrylate, 4-iodopyridine | [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester | Room temperature, light irradiation | Target compound (~34% yield) |

| Alt.2 | Carbamate Formation | Boc-protected amino pyridine | 1-Chloroethyl chloroformate, DIPEA | -5 to 0°C, organic solvent | Carbamate intermediate (for further use) |

Research Findings and Optimization Notes

- Yield Optimization: Photoredox catalysis yields are moderate; improvements can be achieved by screening alternative catalysts, solvents, and temperature control to prevent Boc degradation.

- Purity Assessment: Characterization by NMR spectroscopy, HPLC-MS, and FT-IR confirms the presence of Boc and ester groups, ensuring the integrity of the product.

- Protecting Group Stability: The Boc group is stable under basic and neutral conditions but requires acidic conditions (e.g., trifluoroacetic acid) for removal, which must be carefully controlled to avoid decomposition.

- Solvent Choice: Polar aprotic solvents enhance reaction rates and yields in ester formation; however, solvent removal and recovery are critical for industrial processes.

化学反应分析

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group. For example, it can react with nucleophiles like amines to form amides.

-

Deprotection Reactions: : The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group. This is typically done using trifluoroacetic acid.

-

Oxidation and Reduction: : The pyridine ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

Amides: Formed from nucleophilic substitution at the ester group.

Free Amines: Formed from deprotection of the Boc group.

Oxidized or Reduced Pyridine Derivatives: Depending on the specific reagents and conditions used.

科学研究应用

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is a compound that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and potential uses across different fields, particularly in medicinal chemistry and organic synthesis.

Basic Information

- Chemical Name : this compound

- CAS Number : 1260890-57-0

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The acetate group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of pharmaceutical agents targeting various diseases.

Case Study :

In a study exploring anti-cancer compounds, derivatives of this acetate were synthesized and evaluated for their inhibitory effects on tumor cell lines. The results indicated promising activity, suggesting its potential as a lead compound in anti-cancer drug development.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups. The Boc protection strategy allows for selective reactions at the amine site without interfering with other reactive groups.

Synthesis Example :

A synthetic route involving this compound was reported for the preparation of complex heterocycles. The Boc group was later removed to yield free amines that participated in further reactions, demonstrating its utility in multi-step syntheses.

Material Science

Research has indicated the potential use of this compound in creating polymeric materials. Its functional groups can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications.

Study Insights :

Investigations into copolymerization reactions showed that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical properties compared to traditional polymers.

作用机制

The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate depends on its specific application. In general, the compound can act as a precursor to molecules that interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, while the amino group can form covalent bonds with target molecules.

相似化合物的比较

Structural Analogues and Functional Group Variations

The compound is compared below with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) , a structurally related derivative documented in ADMET & DMPK (2021) . Key differences include:

Physicochemical and Pharmacokinetic Properties

- Stability : The Boc group in the target compound offers acid-labile protection, whereas Compound 1’s thietane and thioether groups may confer metabolic resistance but susceptibility to oxidative degradation.

Pharmacological Implications

- Target Selectivity : The Boc-amine group may facilitate interactions with kinase ATP-binding pockets, while Compound 1’s thioether and thietane groups could enhance binding to sulfur-dependent enzymes or receptors.

- ADMET Profiles : The ethyl ester in Compound 1 may prolong half-life due to slower hydrolysis compared to the methyl ester. However, the thioether could increase hepatotoxicity risks .

生物活性

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate (CAS No. 1260890-57-0) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmaceutical research.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Store in a freezer under inert atmosphere to maintain stability.

Synthesis

The synthesis of this compound involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by acylation with methyl acetate. This method allows for the selective modification of the pyridine ring while maintaining the integrity of the acetate moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown IC₅₀ values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and K562 cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Compound A | HeLa | 75 |

| Compound B | K562 | 700 |

| Methyl Derivative | L1210 | 300 |

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This property makes it a potential candidate for further development as an antitumor agent.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to cancer progression, such as those involved in the cell cycle regulation .

Case Studies

-

Study on Antitubulin Agents :

A study published in MDPI evaluated a series of compounds with similar structures and reported their effectiveness in inhibiting cancer cell growth through targeted action on tubulin dynamics . The findings suggest that modifications to the pyridine ring can enhance potency and selectivity. -

Pharmacokinetic Profiles :

Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for oral administration in therapeutic settings .

常见问题

Q. What are the common synthetic routes for Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A notable method involves reacting methyl 2-(di(tert-butoxycarbonyl)amino)acrylate with 4-iodopyridine under iridium photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆) and Hantzsch ester, yielding the product in 34% after purification . Alternative routes may use Boc-protected intermediates to preserve the amino group during synthesis .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the Boc-protected amino group and pyridine ring substitution pattern (e.g., δ ~1.4 ppm for tert-butyl protons).

- HPLC-MS : For purity assessment and molecular weight verification (e.g., molecular ion peak at m/z 280.3 for C₁₃H₂₁N₂O₄) .

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for ester and Boc groups) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity and stability?

The Boc group acts as a protecting agent for the amino group, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during synthesis. It also enhances solubility in organic solvents like dichloromethane or ethyl acetate, facilitating purification. However, acidic conditions (e.g., TFA) are required for Boc removal, which must be carefully controlled to avoid decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Low yields (e.g., 34% in photoredox catalysis ) may arise from competing side reactions or inefficient coupling. Optimization strategies include:

Q. What strategies are recommended for resolving contradictory data in the compound's biological activity studies?

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may stem from:

- Purity variability : Validate compound purity via HPLC (>98%) and check for residual solvents .

- Assay conditions : Adjust pH or solvent systems (e.g., DMSO concentration) to ensure compatibility with biological targets .

- Structural analogs : Compare activity with derivatives (e.g., thiazole or pyrazole variants) to identify structure-activity relationships .

Q. How can the core structure be modified to enhance its utility in medicinal chemistry applications?

Targeted modifications include:

- Amino acid conjugation : Introducing polar groups (e.g., glycine) to improve water solubility .

- Heterocycle substitution : Replacing pyridine with isoquinoline to modulate binding affinity .

- Prodrug design : Ester hydrolysis to generate carboxylic acid derivatives for enhanced bioavailability .

Methodological Considerations

Q. What precautions are necessary when handling this compound under inert atmospheres?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。